molecular formula C8H8ClNO4 B13926684 Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Cat. No.: B13926684
M. Wt: 217.60 g/mol
InChI Key: RJZZOIYKUZERLD-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and features a chloro, hydroxy, and methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl 3-pyridinecarboxylate.

    Chlorination: The methyl ester is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group at the 6-position.

    Methoxylation: The resulting compound undergoes methoxylation using sodium methoxide (NaOCH3) to introduce the methoxy group at the 2-position.

    Hydroxylation: Finally, the compound is hydroxylated at the 5-position using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inflammation and microbial infections.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial metabolism.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-2-methoxynicotinate: Lacks the hydroxy group at the 5-position.

    Methyl 5-hydroxy-2-methoxynicotinate: Lacks the chloro group at the 6-position.

    Methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate: Similar structure but different functional groups.

Uniqueness

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3

InChI Key

RJZZOIYKUZERLD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)O)Cl

Origin of Product

United States

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